Lactyl-coa
Overview
Description
Lactyl-CoA, also known as lactoyl-coa, belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Lactyl-CoA is an acyl-CoA formally condensed from the sulfhydryl group of CoA and the carboxyl group of lactic acid . It is essential for the biosynthesis of biodegradable and biocompatible lactic acid-based copolymers .
Synthesis Analysis
Lactyl-CoA is derived from the cellular metabolite lactate . A biosynthetic route has been described to generate isotopically-labeled lactoyl-CoA, providing a co-eluting internal standard for analysis of this metabolite . In addition, a study has explored whether poly-hydroxyalkanoate (PHA) synthase would exhibit polymerizing activity toward a LA-coenzyme A .
Molecular Structure Analysis
Lactyl-CoA is considered to be a fatty ester lipid molecule. It is a product of glycolysis and is continuously used in various cells, tissues, and organs . The presence of lactoyl-CoA in diverse cell and tissue contexts has been validated using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) together with a synthetic standard .
Chemical Reactions Analysis
Two metabolite-dependent mechanisms have been proposed for the formation of lactyl-CoA: enzymatic histone lysine lactoylation derived from lactoyl-coenzyme A (lactoyl-CoA, also termed lactyl-CoA), and non-enzymatic lysine lactoylation resulting from acyl-transfer via lactoyl-glutathione .
Physical And Chemical Properties Analysis
Lactyl-CoA concentrations have been estimated at 1.14 × 10^-8 pmol per cell in cell culture and 0.0172 pmol mg^-1 tissue wet weight in mouse heart . These levels are similar to crotonyl-CoA, but between 20 and 350 times lower than predominant acyl-CoAs such as acetyl-, propionyl- and succinyl-CoA .
Scientific Research Applications
Enzymatic Synthesis and Assay Applications
Lactyl-CoA plays a significant role in enzymatic synthesis and assay applications. The synthesis of various hydroxyacyl coenzyme A (CoA) thioesters, including lactyl-CoA, is utilized for radiometric or spectrometric assay of polyhydroxyalkanoic acid (PHA) synthase activity. This demonstrates the role of lactyl-CoA in enzymatic processes and its utility in biochemical assays (Valentin & Steinbüchel, 2004).
Metabolic Pathway Studies
Research on Escherichia coli has shown the presence of a lactyl-coenzyme A (CoA) synthetase, indicating its role in metabolic pathways. The conversion of lactic acid to lactyl-CoA and subsequently to pyruvyl-CoA highlights the importance of lactyl-CoA in microbial metabolism (Megraw, Reeves, & Ajl, 1965).
Polymer Production
Lactyl-CoA is instrumental in the production of polymers, as demonstrated in studies involving the yeast Yarrowia lipolytica. The metabolic engineering of this yeast for the production of poly-D-lactic acid involves the conversion of lactic acid into lactyl-CoA, highlighting its role in biopolymer synthesis (Lajus et al., 2020).
Role in Cellular Metabolism
The abundance of lactyl-CoA in cells is modulated by various substrates like alanine. Studies in HepG2 cells have shown that alanine affects the levels of lactyl-CoA, indicating its involvement in broader cellular metabolic contexts (Singh et al., 2022).
Biochemical Characterization
Research on lactyl-CoA dehydratase, which is composed of different enzymes, provides insights into the biochemical properties of lactyl-CoA. The iron-sulfur centers in this enzyme complex further highlight the complex biochemistry surrounding lactyl-CoA (Kuchta et al., 1986).
Fermentative Production of Polymers
Lactyl-CoA is also key in the fermentative production of biopolymers like poly(lactate-co-glycolate) in engineered Escherichia coli. This showcases its application in renewable and sustainable polymer production technologies (Choi et al., 2016).
Epigenetic Regulation
Studies suggest lactyl-CoA as a potential substrate for lactylation processes in epigenetic regulation. This highlights its role in modifying histones, a process linked to gene expression and regulation in cancer and non-cancer cells (Patel et al., 2020).
Future Directions
Future research will likely focus on identifying the enzymes involved in the production and transfer of L-lactyl-CoA . This will provide new insights into the mechanisms of protein lactylation. Further studies are also needed to understand the discrepancies and limitations in available studies . The role of lactyl-CoA in diseases such as cancer progression and drug resistance is another area of interest .
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxypropanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12?,13-,16-,17-,18+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWKEBOLLIEAIL-FBMOWMAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940920 | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lactyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lactyl-coa | |
CAS RN |
1926-57-4 | |
Record name | Coenzyme A, S-(2-hydroxypropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1926-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(2-hydroxypropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30940920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lactyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002346 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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